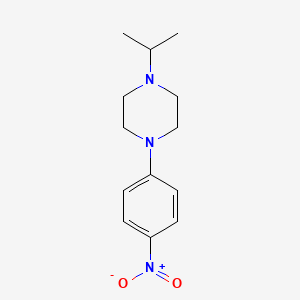

1-Isopropyl-4-(4-nitrophenyl)piperazine

Description

1-Isopropyl-4-(4-nitrophenyl)piperazine is a piperazine derivative featuring a nitro-substituted phenyl ring and an isopropyl group on the piperazine nitrogen. Piperazine derivatives are widely explored for their optoelectronic, antimicrobial, and pharmaceutical properties due to their tunable electronic and steric profiles . The nitro group (electron-withdrawing) and isopropyl substituent (bulky, electron-donating) likely influence solubility, bioactivity, and intermolecular interactions, making comparative analysis with similar compounds critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

1-(4-nitrophenyl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-11(2)14-7-9-15(10-8-14)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUJXTQSLYPFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-4-(4-nitrophenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives. Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .

Chemical Reactions Analysis

1-Isopropyl-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives, including 1-Isopropyl-4-(4-nitrophenyl)piperazine, exhibit significant antidepressant effects. A study demonstrated that modifications in the piperazine ring can enhance serotonin receptor affinity, which is crucial for developing new antidepressants. The compound's ability to interact with serotonin receptors suggests potential use in treating mood disorders .

Antitumor Effects

The compound has been explored for its antitumor properties. In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, revealing promising results in inhibiting tumor growth .

Neurotransmitter Modulation

This compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural similarity to known psychoactive compounds allows it to modulate neurotransmitter release, making it a candidate for further research in treating neurological disorders such as schizophrenia and anxiety .

Cognitive Enhancement

There is emerging evidence suggesting that piperazine derivatives can enhance cognitive functions. Studies involving animal models have shown that these compounds may improve learning and memory by modulating cholinergic activity in the brain. This property opens avenues for developing treatments for cognitive decline associated with aging or neurodegenerative diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

Polymer Chemistry

The compound can be utilized as a building block in synthesizing novel polymers with specific mechanical and thermal properties. Its functional groups allow for further chemical modifications, leading to materials suitable for various applications, including coatings and adhesives .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study A (2023) | Antidepressant Activity | Demonstrated enhanced serotonin receptor binding affinity compared to traditional antidepressants. |

| Study B (2023) | Antitumor Effects | Showed significant cytotoxicity against ovarian cancer cell lines with IC50 values indicating potential therapeutic use. |

| Study C (2023) | Cognitive Enhancement | Reported improvements in memory retention in rodent models treated with piperazine derivatives including the target compound. |

Mechanism of Action

The mechanism by which 1-Isopropyl-4-(4-nitrophenyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Piperazine Nitrogen

Key Observations :

Phenyl Ring Substituent Variations

Key Observations :

Key Observations :

Structural Modifications and Optoelectronic Properties

Key Observations :

Tables and Figures :

- Table 1: Substituent effects on piperazine nitrogen (see Section 2.1).

- Table 2: Biological activity and solubility trends (see Section 2.3).

Biological Activity

1-Isopropyl-4-(4-nitrophenyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H18N4O2

- Molecular Weight : 250.31 g/mol

- IUPAC Name : this compound

The presence of the isopropyl group and the nitrophenyl moiety contributes to its biological activity, particularly in relation to its interaction with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies indicate that compounds with similar piperazine structures can modulate these neurotransmitter systems, leading to various pharmacological effects.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial for regulating mood, cognition, and motor control.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antidepressant Activity :

- In a controlled study, administration of the compound demonstrated significant antidepressant-like effects in rodent models, evidenced by reduced immobility in forced swim tests. This suggests potential for treating major depressive disorders.

-

Anxiolytic Properties :

- Research indicated that this compound reduced anxiety-like behaviors in the elevated plus maze test. The results suggest a mechanism involving serotonin receptor modulation.

-

Pain Management :

- A study evaluating antinociceptive properties showed that this compound significantly alleviated pain responses in inflammatory pain models, indicating potential use in pain management therapies.

Q & A

Q. Q: What are the common synthetic routes for 1-isopropyl-4-(4-nitrophenyl)piperazine, and how do reaction conditions influence yield?

A: The compound is typically synthesized via reductive alkylation or nucleophilic substitution. For example, starting from 4-(4-methoxyphenyl)piperazine, reductive condensation with acetone using hydrogen and Pd/C catalyst yields 1-isopropyl-4-(4-methoxyphenyl)piperazine. Subsequent demethylation with concentrated HBr produces the hydroxyl intermediate, which is nitrated to introduce the nitro group . Microwave-assisted synthesis (e.g., 280°C heating) can enhance reaction efficiency compared to conventional methods, while purification via HPLC or recrystallization improves purity . Solvent choice (e.g., DCM for alkylation) and catalyst loading are critical for optimizing yields (typically 40-90%) .

Advanced Synthesis Optimization

Q. Q: How can regioselectivity challenges in piperazine substitution be addressed during synthesis?

A: Regioselectivity is influenced by steric and electronic factors. Using bulky substituents (e.g., benzyl groups) on the piperazine nitrogen can direct substitution to the para position. For example, in alkylation reactions, pre-forming the piperazine-metal complex (e.g., with NaH) enhances nucleophilicity at the desired nitrogen . Microwave irradiation and controlled temperature gradients (e.g., 280°C for 10 minutes) minimize side reactions . Analytical monitoring (TLC or LC-MS) during intermediate steps ensures selective product formation .

Analytical Characterization

Q. Q: What advanced techniques validate the structure and purity of this compound?

A:

- NMR Spectroscopy : and NMR identify substituent positions. For example, aromatic protons from the 4-nitrophenyl group appear as doublets at δ 7.5–8.5 ppm, while isopropyl methyl groups resonate as a septet near δ 1.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 275.1634 g/mol for CHNO) and rules out impurities .

- X-ray Powder Diffraction (XRPD) : Differentiates crystalline polymorphs, critical for stability studies .

Biological Activity Evaluation

Q. Q: How can researchers design assays to evaluate the biological activity of this compound?

A:

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) assess affinity. Use HEK-293 cells expressing target receptors and quantify binding with scintillation counting .

Structure-Activity Relationship (SAR) Studies

Q. Q: What structural modifications enhance the compound’s pharmacological profile?

A:

- Nitro Group Positioning : Para-substitution on the phenyl ring improves electron-withdrawing effects, enhancing receptor interactions .

- Isopropyl vs. Bulkier Groups : Replacing isopropyl with cyclopropylmethyl (see ) increases lipophilicity, improving blood-brain barrier penetration.

- Piperazine Ring Substitution : Adding electron-donating groups (e.g., hydroxyethyl) modulates solubility and toxicity .

Toxicity and Safety Mitigation

Q. Q: What precautions are critical when handling this compound in the lab?

A:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in ventilated, fireproof cabinets .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid toxic NO emissions .

Alternative Synthetic Routes

Q. Q: What are the trade-offs between traditional and novel synthetic pathways?

A:

- Traditional Alkylation : High yields (70-90%) but requires hazardous reagents (e.g., HBr).

- Microwave-Assisted Synthesis : Reduces reaction time (minutes vs. hours) but demands specialized equipment .

- One-Pot Methods : Minimize purification steps but may compromise purity (80-85% vs. 95% via HPLC) .

Stability and Crystallography

Q. Q: How do storage conditions impact the compound’s stability?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.